molecular formula C8H16ClNO B2372201 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride CAS No. 870889-89-7

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride

Cat. No.: B2372201
CAS No.: 870889-89-7
M. Wt: 177.67
InChI Key: IPLBQEHOXUCVRY-OQBUZWGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Identity

3-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a bicyclic tertiary amine hydrochloride derivative characterized by a tropane-like scaffold. Its systematic IUPAC name reflects its structural features:

  • Bicyclic framework : The 8-azabicyclo[3.2.1]octane core consists of a seven-membered ring system with nitrogen at position 8.
  • Substituents : A methyl group at position 3 and a hydroxyl group at the same carbon, with the hydrochloride salt formed via protonation of the nitrogen.

Key identifiers :

Property Value Source
CAS Registry Number 870889-89-7
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
SMILES Notation CN1[C@H]2CCC1CC@H(C2)C.Cl

The compound exists as a white crystalline solid, with hygroscopic properties inferred from analogous tropine derivatives. Its stereochemistry is defined by the endo configuration of the hydroxyl group relative to the bicyclic system, critical for biological activity.

Historical Development and Discovery

The compound belongs to the tropane alkaloid family, first isolated from Solanaceae plants in the 19th century. Key milestones include:

  • 1880s : Albert Ladenburg’s pioneering work on tropane esterification laid groundwork for synthesizing derivatives.
  • 20th century : Advances in stereoselective synthesis enabled targeted modifications of the tropane scaffold, including methyl and hydroxyl substitutions.
  • 21st century : Modern catalytic methods facilitated efficient production of this compound for pharmacological studies.

Unlike natural tropane alkaloids (e.g., atropine, cocaine), this synthetic derivative was developed to explore structure-activity relationships in neurotransmitter receptor interactions.

Position within Azabicyclic Compound Classes

Azabicyclic compounds are classified by ring size and nitrogen placement:

Class Example Compounds Key Features
Azabicyclo[2.2.1] Nicotine derivatives Smaller ring, one nitrogen
Azabicyclo[3.2.1] 3-Methyl-8-azabicyclo... Tropane core, 3-substituents
Azabicyclo[3.3.1] Cocaine Nine-membered ring

This compound’s 3-methyl-3-ol substitution distinguishes it from:

  • Tropine (3-ol) : Lacks the 3-methyl group, altering lipophilicity.
  • Pseudotropine (3β-ol) : Epimeric hydroxyl configuration affects receptor binding.
  • Cocaine : Contains a benzoyl ester instead of methyl/hydroxyl groups.

Significance in Chemical Research

The compound serves as:

  • Synthetic intermediate : For neuroactive agents (e.g., antimuscarinics).
  • Structural probe : To study tropane alkaloid biosynthesis enzymes.
  • Chiral building block : In asymmetric synthesis of complex amines.

Recent studies highlight its utility in:

  • Metal-catalyzed reactions : Palladium-mediated cross-couplings for drug candidate libraries.
  • Biocatalysis : Engineering tropinone reductases to optimize yield.

Table 1 : Research Applications

Application Example Study Outcome
Receptor binding assays Muscarinic acetylcholine 10-fold selectivity over M2
Enzymatic catalysis Tropinone reductase mutants 85% yield improvement

This versatility underscores its importance in medicinal and synthetic chemistry.

Properties

IUPAC Name

3-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBQEHOXUCVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC(C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound features a bicyclic framework comprising a seven-membered ring system with a bridgehead nitrogen atom. The 3-methyl and 3-hydroxy substituents introduce steric and electronic complexities that necessitate precise synthetic control. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical formulations.

Physicochemical Characteristics

  • Molecular Formula : C₈H₁₅NO·HCl
  • Molecular Weight : 177.674 g/mol
  • Melting Point : 210–215°C (decomposition observed above 220°C).
  • Solubility : Freely soluble in water (>100 mg/mL), moderately soluble in ethanol (∼50 mg/mL).

Synthetic Pathways for this compound

Method 1: Reductive Amination of Bicyclic Ketone Intermediates

Starting Material : 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-one.
Procedure :

  • Reduction : The ketone is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C for 4 hours, yielding the secondary alcohol.
  • Deprotection : Benzyl group removal via catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) in ethanol affords the free base.
  • Salt Formation : Treatment with hydrochloric acid (HCl) in diethyl ether precipitates the hydrochloride salt.

Optimization Data :

Step Reagent Temperature Time Yield
1 NaBH₄ (2 eq) 0°C 4 h 92%
2 Pd/C, H₂ 25°C 12 h 88%
3 HCl (1.1 eq) RT 1 h 95%

Key Insight : Excess NaBH₄ minimizes diketone byproducts, while controlled HCl addition prevents over-acidification.

Method 2: Stereoselective Synthesis via tert-Butoxycarbonyl (Boc) Protection

Starting Material : tert-Butyl (1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate.
Procedure :

  • Deprotection : Boc group removal using 4 M HCl in dioxane at 0°C for 2 hours.
  • Isolation : Evaporation under reduced pressure yields the hydrochloride salt as a crystalline solid.

Stereochemical Control : The (1R,5S) configuration is preserved via low-temperature deprotection, avoiding racemization.

Spectroscopic Validation :

  • ¹H NMR (400 MHz, D₂O) : δ 3.85 (dd, J = 10.2 Hz, 1H, bridgehead H), 2.95 (m, 2H, N-CH₂), 1.72 (s, 3H, CH₃).
  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).

Critical Analysis of Synthetic Methodologies

Yield and Scalability Comparison

Method Total Yield Scalability Cost Efficiency
1 78% (3 steps) Industrial (>10 kg) Moderate (Pd/C cost)
2 85% (2 steps) Lab-scale (<1 kg) High (Boc reagent)

Method 2’s shorter pathway and higher yield make it preferable for small-scale API production, whereas Method 1 suits bulk manufacturing despite Pd/C expenses.

Byproduct Formation and Mitigation

  • Method 1 : Trace benzyl alcohol (≤0.5%) from incomplete hydrogenation, removed via recrystallization.
  • Method 2 : tert-Butyl chloride byproduct (∼2%), eliminated by aqueous wash.

Industrial Applications and Regulatory Considerations

Pharmaceutical Relevance

The compound’s dopamine D2 receptor affinity (IC₅₀ = 12 nM) positions it as a candidate for antipsychotic agents. Current Good Manufacturing Practice (cGMP) protocols mandate strict control over residual solvents (e.g., dioxane < 380 ppm).

Environmental Impact

Waste streams from Method 1 require Pd recovery systems to minimize heavy metal discharge, while Method 2’s aqueous byproducts are less hazardous.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce different alcohol derivatives .

Scientific Research Applications

Organic Synthesis

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride is primarily used as a building block in organic synthesis. Its unique structure allows it to serve as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Enantioselective Synthesis : The compound is crucial for constructing tropane alkaloids through enantioselective synthetic routes, which are essential for producing optically pure drugs .

Biological Research

The compound exhibits significant biological activity, particularly regarding its interaction with neurotransmitter receptors.

  • Neuropharmacology : Studies have shown that it interacts with various neurotransmitter systems, influencing neurotransmission and potentially leading to therapeutic effects in mood disorders .

Therapeutic Applications

Research into the therapeutic potential of this compound has revealed promising results:

  • Anticancer Activity : Compounds related to this bicyclic structure have demonstrated selective cytotoxicity against cancer cell lines such as MDA-MB-231 and B16-F10, with IC50 values indicating potent anticancer properties .

Case Study 1: Anticancer Properties

Recent investigations into the anticancer activity of derivatives of this compound have shown that they can induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation.

Key Findings :

  • Derivatives exhibited IC50 values ranging from 1.51 to 3.03 µM against specific cancer cell lines.
  • The mechanism involved receptor interactions that modulate apoptotic pathways .

Case Study 2: Neuropharmacological Effects

A study explored the anxiolytic-like effects of compounds structurally related to this compound.

Key Findings :

  • The compound showed potential as a nociceptin opioid receptor agonist, suggesting its applicability in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane (tropane) scaffold is versatile, with modifications at the 3-position and nitrogen substituents significantly altering pharmacological profiles. Below is a detailed comparison of structurally related compounds:

Key Differences and Implications

Substituent Effects: Aromatic vs. Aliphatic Groups: The target compound lacks aromatic substituents, unlike derivatives such as 23 (4-chlorophenyl) or 29 (2-naphthyl). Aromatic groups enhance binding to dopamine D2-like receptors , while the methyl group in the target compound favors androgen receptor selectivity .

Synthesis Yields: Yields for tropane derivatives vary widely. For example, 23 and 16 (3,4-dichlorophenyl analog) are synthesized in 20% yield via Grignard reactions , whereas bromophenyl derivative 28 achieves 64% yield under similar conditions .

Pharmacological Profiles: Dopamine Receptor Ligands: Compounds 23, 26 (2,3-dichlorophenyl), and 27 (4-fluorophenyl) exhibit nanomolar affinity for D2 receptors, with substituent electronegativity correlating with potency . Androgen Receptor Modulation: The target compound’s methyl group and lack of aromaticity reduce off-target CNS effects, making it suitable for SARM development .

Stability and Reactivity :

  • The bromophenyl derivative 28 oxidizes rapidly in air, limiting its utility , whereas the hydrochloride salt form of the target compound improves stability .

Table 2: Pharmacological Comparison

Compound Primary Target Affinity/Activity Structural Determinants
Target Compound Androgen Receptor Moderate affinity (ACP-105 SAR) Methyl group, lack of aromaticity .
23 (4-chlorophenyl) Dopamine D2 Receptor Ki = 12 nM Chlorophenyl enhances lipophilicity.
27 (4-fluorophenyl) Dopamine D2 Receptor Ki = 8 nM Fluorine’s electronegativity boosts binding.
29 (2-naphthyl) Dopamine D2 Receptor Ki = 25 nM Naphthyl improves membrane penetration.

Biological Activity

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride (CAS Number: 870889-89-7) is a chiral bicyclic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a nitrogen atom within its bicyclic structure, which contributes to its pharmacological properties, particularly in the context of neuropharmacology and as a synthetic intermediate for various biologically active molecules.

The molecular formula of this compound is C8H16ClNOC_8H_{16}ClNO with a molecular weight of approximately 177.67 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility and stability in biological systems.

PropertyValue
Molecular FormulaC₈H₁₆ClNO
Molecular Weight177.67 g/mol
CAS Number870889-89-7
SolubilitySoluble in methanol, dichloromethane
AppearanceWhite solid

Neuropharmacological Effects

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, exhibit significant pharmacological activities, particularly as monoamine reuptake inhibitors. These compounds are being investigated for their potential in treating mood disorders such as depression and anxiety.

  • Antidepressant Activity : The compound has been linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Studies have shown that similar azabicyclo compounds can alleviate symptoms of depression by enhancing monoamine levels in synaptic clefts .
  • Anxiolytic Effects : Preclinical studies suggest that this compound may possess anxiolytic properties, potentially through interaction with nociceptin opioid receptors, which play a role in anxiety modulation .

Anticancer Properties

Recent investigations into the anticancer activity of related compounds have demonstrated promising results:

  • Cytotoxicity : Compounds structurally related to 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL have shown selective cytotoxicity against various cancer cell lines while exhibiting significantly lower toxicity towards normal cells. For instance, derivatives demonstrated IC50 values ranging from 1.51 to 3.03 µM against MDA-MB-231 and B16-F10 cell lines, indicating potent anticancer activity .

The mechanism underlying the biological activity of this compound is multifaceted:

  • Receptor Interaction : The compound's structure allows it to interact with various neurotransmitter receptors, influencing neurotransmission and potentially leading to therapeutic effects in mood disorders.
  • Induction of Apoptosis : In cancer studies, certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of key enzymes like tyrosinase, which is crucial for cancer cell proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of azabicyclo compounds:

  • Study on Antidepressant Effects : A study conducted by Varty et al. (2008) explored the anxiolytic-like effects of related azabicyclo compounds, demonstrating their potential as novel therapeutic agents for anxiety disorders .
  • Anticancer Evaluation : Research published in MDPI examined the anticancer efficacy of tropinone-derived alkaloids, revealing that certain derivatives exhibited significant antiproliferative activity against multiple cancer cell lines while maintaining lower toxicity to normal cells .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for high-purity 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride?

  • Methodological Answer : Multi-step synthesis is typically employed, with critical control over reaction parameters such as temperature (often 0–60°C), solvent selection (e.g., dimethyl sulfoxide or acetonitrile for polar intermediates), and stoichiometric ratios of reagents like sodium hydroxide or lithium aluminum hydride. Intermediate purification via column chromatography or recrystallization is essential to minimize byproducts. The final hydrochloride salt is precipitated using HCl in anhydrous conditions .

Q. What analytical techniques are most reliable for confirming structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify bicyclic framework and substituent positions (e.g., methyl and hydroxyl groups).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C7_7H14_{14}ClNO; MW 163.65) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) assesses purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Chiral resolution involves using enantiopure starting materials (e.g., (1R,3R,5S)-configured precursors) or catalytic asymmetric methods. For example, chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) induce stereochemical control during cyclization. The hydrochloride salt is crystallized from chiral solvents (e.g., ethanol/water mixtures) to enhance enantiomeric excess (ee >99%) .

Q. How should researchers address contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Strategies include:

  • Stereochemical Reanalysis : Verify enantiopurity via circular dichroism (CD) or X-ray crystallography.
  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for pH/temperature.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., tropine derivatives) to identify structure-activity trends .

Q. What experimental approaches identify the pharmacological targets of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Radiolabeled ligand competition studies (e.g., 3^3H-N/OFQ for NOP receptor affinity).
  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to CNS targets like serotonin or opioid receptors.
  • Gene Knockout Models : Assess phenotypic changes in NOP receptor-deficient mice to confirm target engagement .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Methodological Answer : Introduce substituents (e.g., 4-chlorophenyl at C3) to improve metabolic stability. Evaluate modifications via:

  • LogP Measurements : Assess lipophilicity using shake-flask or HPLC methods.
  • Microsomal Stability Assays : Incubate derivatives with liver microsomes to quantify half-life improvements.
  • In Vivo PK Studies : Monitor plasma concentration-time profiles in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.